molecular formula C6H11NO2 B1337312 (S)-Allyl 2-aminopropanoate CAS No. 44812-81-9

(S)-Allyl 2-aminopropanoate

Cat. No. B1337312
CAS RN: 44812-81-9
M. Wt: 129.16 g/mol
InChI Key: LJNLJIGRKBHXCT-YFKPBYRVSA-N
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Description

“(S)-Allyl 2-aminopropanoate” is a compound that is likely to have similar properties to other 2-aminopropanoate derivatives. For instance, “(S)-isobutyl 2-aminopropanoate” contains total 24 bond(s); 9 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic), and 1 primary amine(s) (aliphatic) .


Synthesis Analysis

While specific synthesis methods for “(S)-Allyl 2-aminopropanoate” were not found, similar compounds such as 2-amino-4H-benzo[b]pyrans have been synthesized using green and mechanochemical one-pot multicomponent methods . Another method involves the use of magnetically retrievable amine-functionalized SiO2@Fe3O4 catalysts .


Molecular Structure Analysis

The molecular structure of “(S)-Allyl 2-aminopropanoate” can be inferred from similar compounds. For example, 1-Propanol, 2-amino-, (S)- has a molecular weight of 75.1097 . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Allyl 2-aminopropanoate” can be inferred from similar compounds. For instance, amines of low molar mass are quite soluble in water .

Safety And Hazards

While specific safety data for “(S)-Allyl 2-aminopropanoate” was not found, similar compounds such as (S)-Butyl 2-aminopropanoate have safety data sheets available . These sheets typically include information on first aid measures, firefighting measures, accidental release measures, and exposure controls/personal protection .

properties

IUPAC Name

prop-2-enyl (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4,7H2,2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNLJIGRKBHXCT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446741
Record name alanine allyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Allyl 2-aminopropanoate

CAS RN

44812-81-9
Record name alanine allyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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